
1-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as 4-CPMT, is a synthetic molecule that has recently been gaining attention in the scientific community due to its potential applications in various fields. This molecule has been found to have a wide range of properties, including anti-inflammatory, anti-bacterial, and anti-fungal activities. It has also been used in the synthesis of other compounds, such as pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
Broad Spectrum Biological Activities
Triazoles, including compounds similar to 1-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, are celebrated for their extensive range of biological activities. Research highlights their potential in developing new drugs with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, alongside activity against neglected diseases. This versatility underscores the compound's potential in addressing new diseases, with an emphasis on sustainable and green chemistry approaches for synthesis (Ferreira et al., 2013).
Synthesis and Chemical Modeling
The synthesis of 1,2,4-triazoles, including derivatives like 1-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, is a field of active research. Studies focus on exploring various synthetic routes and chemical modeling to enhance the biological activities of these compounds. Such research supports the development of new methodologies for synthesizing triazole derivatives, potentially leading to the discovery of novel pharmacologically active substances (Ohloblina, 2022).
Material Science and Polymer Development
Triazole derivatives also find applications in material science, particularly in developing polymers with specific functionalities. For example, di- and tetraphenylsilyl-containing heterochain and heterocyclic polymers have been synthesized using triazole components. These polymers are of interest for applications in electronics, microelectronics, and membrane technology, highlighting the compound's utility beyond biological activities (Brumǎ et al., 2004).
Antifungal and Antibacterial Applications
Specific 1,2,4-triazole derivatives are studied for their antifungal and antibacterial potential. Research demonstrates that these compounds exhibit a broad spectrum of activity against various pathogens, including resistant strains. This makes them valuable candidates for developing new antimicrobial agents, with ongoing studies aimed at understanding their mechanisms of action and improving their efficacy (Kazeminejad et al., 2022; Li & Zhang, 2021).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-11-3-7-14(8-4-11)20-17(23)16-19-12(2)22(21-16)15-9-5-13(18)6-10-15/h3-10H,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZLEERRZVFDIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN(C(=N2)C)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

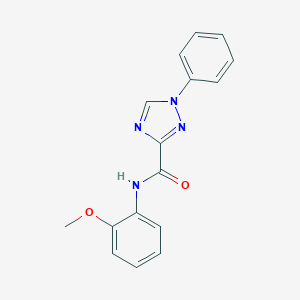

![methyl 2-{[(1-phenyl-1H-1,2,4-triazol-3-yl)carbonyl]amino}benzoate](/img/structure/B498238.png)
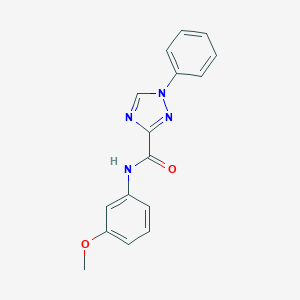
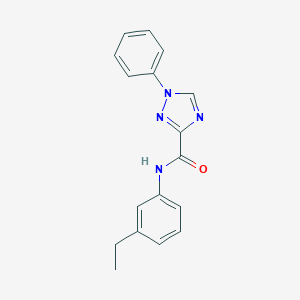
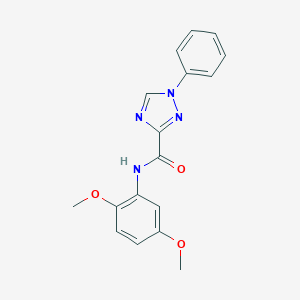
![methyl 4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)carbonyl]amino}benzoate](/img/structure/B498243.png)
![N-[5-chloro-2-(trifluoromethyl)phenyl]-1-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B498245.png)
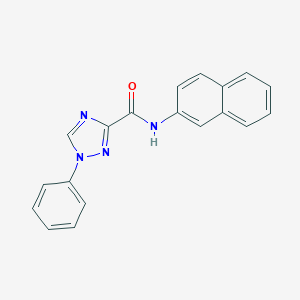

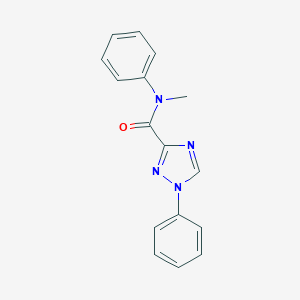
![1-phenyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B498253.png)
![Propyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]benzoate](/img/structure/B498254.png)
![1-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B498256.png)